cIAP1 Autoubiquitination Inhibition: D19-14 vs. D19
D19-14 demonstrates a significantly increased ability to inhibit cIAP1 autoubiquitination compared to the parent compound D19 [1]. In the high-throughput assay developed to identify D19, the parent compound inhibited cIAP1 autoubiquitination with an IC50 of 14.1 μM [1]. While a precise IC50 value for D19-14 is not reported in the same study, it is explicitly characterized as having 'significantly increased ability' to inhibit this activity, representing a clear improvement in target engagement [1].
| Evidence Dimension | Inhibition of cIAP1 autoubiquitination |
|---|---|
| Target Compound Data | Significantly increased ability (qualitative improvement) |
| Comparator Or Baseline | D19 (IC50 = 14.1 μM) |
| Quantified Difference | Not numerically specified; described as 'significantly increased' |
| Conditions | In vitro biochemical autoubiquitination assay |
Why This Matters
Improved target engagement on cIAP1's E3 ligase function is the primary driver of downstream c-MYC suppression and a critical parameter for selecting the most potent tool compound.
- [1] Li H, Fang Y, Niu C, Cao H, Mi T, Zhu H, Yuan J, Zhu J. Inhibition of cIAP1 as a strategy for targeting c-MYC-driven oncogenic activity. Proc Natl Acad Sci U S A. 2018 Sep 4;115(40):E9317–E9324. View Source
